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Compound of Interest

Compound Name: Citric acid isopropyl ether

Cat. No.: B15185583

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl citrate, also known as citric acid isopropyl ether, is a food additive used primarily
as an antioxidant, sequestrant, and preservative.[1][2][3] It is a mixture of the mono-, di-, and
triisopropyl esters of citric acid, produced by the esterification of citric acid with isopropanol.[4]
This modification makes the citrate molecule more soluble in fats and oils, enhancing its
efficacy in preventing lipid oxidation in various food systems.[1] Isopropyl citrate is designated
with the E-number E384 and the INS number 384.[1][5][6] In the United States, it is affirmed as
Generally Recognized as Safe (GRAS) by the Food and Drug Administration (FDA) for use in
foods according to current good manufacturing practices.[7][8]

Mechanism of Action

The primary function of isopropyl citrate as a food additive is its role as a sequestrant. It
chelates pro-oxidant metal ions, such as iron and copper, which can catalyze the auto-
oxidation of unsaturated fatty acids in fats and oils. By binding these metal ions, isopropyl
citrate prevents them from participating in the initiation and propagation steps of lipid oxidation,
thereby delaying the onset of rancidity and extending the shelf life of food products.

Regulatory Status and Safety Profile

Regulatory Status:
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o United States: Affirmed as GRAS by the FDA (21 CFR 184.1386) for use as an antioxidant,
sequestrant, and solvent/vehicle in margarine, nonalcoholic beverages, and fats and oils.[4]

[8]

e International: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has
established an Acceptable Daily Intake (ADI) of 0-14 mg/kg of body weight for isopropyl
citrate mixture.[1][4] It is listed in the Codex Alimentarius General Standard for Food
Additives (GSFA) for use in various food categories.[3]

» European Union: Isopropyl citrate (E384) is not currently approved for use as a food additive
in the European Union.[1]

Toxicological Data Summary:

A comprehensive toxicological evaluation of isopropyl citrate has been conducted, with key
findings summarized in the table below.
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] Route of -
Study Type Species . . Key Findings Reference
Administration
Acute Toxicity 2800-3700
Rat Oral [4]
(LD50) mg/kg bw
Acute Toxicity
Dog Oral 2250 mg/kg bw [4]
(LD50)
No adverse

effects on growth

Short-Term ) or mortality at
Rat Dietary [4]
Study 1500-2000
mg/rat/day for 6
weeks.

No-effect level of

2.8% in the diet
Long-Term Study  Rat Dietary (equivalent to [4]

1400 mg/kg

bw/day).

No adverse
Multigenerational ] effects at a level
Rat Dietary ] 4]
Study of 2.8% in the

diet.

Application in Food Products

Isopropyl citrate is particularly effective in stabilizing fats and oils against oxidative degradation.
It is often used in combination with other antioxidants, such as tocopherols, to achieve a
synergistic effect.

Recommended Usage Levels in Various Food Categories (Codex Alimentarius GSFA):
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Food Category

Maximum Use Level

Cured and dried non-heat treated processed

. 200 mg/kg
comminuted meat, poultry, and game products
Cured and dried non-heat treated processed
meat, poultry, and game products in whole 200 mg/kg
pieces or cuts
Fat spreads, dairy fat spreads and blended

100 mg/kg

spreads
Fresh meat, poultry, and game, comminuted 200 mg/kg
Lard, tallow, fish oil, and other animal fats 200 mg/kg

Experimental Protocols

Protocol for Evaluating the Antioxidant Efficacy of
Isopropyl Citrate in Edible Oil

This protocol outlines a general procedure to assess the effectiveness of isopropyl citrate in

inhibiting lipid oxidation in an edible oil matrix using the Peroxide Value (PV) as the primary

indicator.

1. Materials:

o Edible oil (e.g., soybean oil, sunflower oil, lard)

* Isopropyl citrate

e Solvent mixture (e.g., acetic acid-chloroform, 3:2 v/v)

o Saturated potassium iodide (KI) solution

o Standardized sodium thiosulfate (Na2S203) solution (0.01 N)

» Starch indicator solution (1%)
 Inert gas (e.g., nitrogen) for blanketing

2. Sample Preparation:

o Prepare stock solutions of isopropyl citrate in a small amount of the edible oil.
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o Create different treatment groups by adding varying concentrations of isopropyl citrate to the
edible oil (e.g., 0 ppm, 50 ppm, 100 ppm, 200 ppm).

» Ensure thorough mixing to achieve a homogeneous distribution of the antioxidant.

e A positive control with a known antioxidant (e.g., BHT) can be included.

» Store the oil samples in sealed, airtight containers, protected from light, at an elevated
temperature (e.g., 60°C) to accelerate oxidation.

3. Peroxide Value (PV) Determination (Adapted from AOCS Official Method Cd 8-53):

» Weigh approximately 5 g of the oil sample into a 250 mL Erlenmeyer flask.

e Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.

e Add 0.5 mL of saturated KI solution.

» Allow the solution to stand with occasional shaking for exactly 1 minute.

e Add 30 mL of distilled water.

« Titrate the liberated iodine with the standardized sodium thiosulfate solution, with vigorous
shaking, until the yellow color almost disappears.

e Add 0.5 mL of starch indicator solution.

o Continue the titration, shaking vigorously, until the blue color disappears.

e Conduct a blank determination daily.

4. Calculation:

o Peroxide Value (meg/kg) = ((S - B) * N * 1000) / W
e S =volume of titrant (mL) for the sample

e B = volume of titrant (mL) for the blank

e N = normality of the sodium thiosulfate solution

o W = weight of the sample (g)

5. Data Analysis:

e Monitor the PV of each treatment group over time (e.g., every 24 hours for several days).

» Plot the PV versus time for each concentration of isopropyl citrate.

o Compare the rate of peroxide formation in the treated samples to the control to determine
the antioxidant efficacy.

Protocol for Sensory Evaluation of Food Products
Containing Isopropyl Citrate
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This protocol provides a framework for conducting sensory evaluation to determine if the
addition of isopropyl citrate affects the organoleptic properties of a food product.

1. Panelist Selection and Training:

e Recruit a panel of 10-15 individuals.

o Train panelists to identify and score key sensory attributes relevant to the food product (e.g.,
aroma, flavor, off-flavors, texture, appearance).

o Familiarize panelists with the rating scale to be used (e.g., a 9-point hedonic scale).

2. Sample Preparation:

» Prepare food product samples with and without the addition of isopropyl citrate at a relevant
concentration.

e Code the samples with random three-digit numbers to blind the panelists.

» Present the samples in a randomized order to each panelist.

3. Sensory Evaluation Session:

» Conduct the evaluation in a sensory analysis laboratory with controlled lighting and
temperature.

e Provide panelists with water and unsalted crackers to cleanse their palate between samples.

« Instruct panelists to evaluate each sample for the predetermined sensory attributes and
record their scores on the provided scoresheet.

4. Data Analysis:

o Collect the scoresheets and compile the data.

e Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine if
there are significant differences in the sensory attributes between the control and the sample
containing isopropyl citrate.

Visualizations
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Start: Select Food Matrix and Isopropyl Citrate Concentrations

Sample Preparation:
- Control (no additive)
- Isopropyl Citrate treated samples
- Positive Control (e.g., BHT)

:

Accelerated Storage:
(e.g., 60°C in the dark)

Periodic Analysis

Quantitative Qualitative

Chemical Analysis: Sensory Evaluation:
- Peroxide Value (PV) - Trained Panel
- TBARS Assay - Hedonic Scaling

NS

Data Analysis and Interpretation

Conclusion on Efficacy and Sensory Impact
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. JECFA Evaluations-ISOPROPYL CITRATE MIXTURE- [inchem.org]
e 2. researchgate.net [researchgate.net]
¢ 3. GSFA Online Food Additive Details for Isopropyl citrates [fao.org]

o 4. 285. Isopropyl citrate mixture and monoisopropy! citrate (WHO Food Additives Series 5)
[inchem.org]

o 5. Food safety and quality: detail [fao.org]
e 6. WHO | JECFA [apps.who.int]

e 7.US2983615A - Flavor stabilized salted margarine and process of producing the same -
Google Patents [patents.google.com]

e 8. pubs.acs.org [pubs.acs.org]

 To cite this document: BenchChem. [Application Notes and Protocols: Isopropyl Citrate as a
Food Additive]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15185583#citric-acid-isopropyl-ether-as-a-food-
additive]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b15185583?utm_src=pdf-custom-synthesis
https://inchem.org/documents/jecfa/jeceval/jec_1220.htm
https://www.researchgate.net/publication/248510617_Studies_on_oxidative_stabilisation_of_lard_by_natural_antioxidants_recovered_from_olive-oil_mill_wastewater
https://www.fao.org/gsfaonline/additives/details.html?id=255&lang=
https://www.inchem.org/documents/jecfa/jecmono/v05je29.htm
https://www.inchem.org/documents/jecfa/jecmono/v05je29.htm
https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-additives/detail/en/c/116/
https://apps.who.int/food-additives-contaminants-jecfa-database/Home/Chemical/2344
https://patents.google.com/patent/US2983615A/en
https://patents.google.com/patent/US2983615A/en
https://pubs.acs.org/doi/10.1021/acssuschemeng.4c07569
https://www.benchchem.com/product/b15185583#citric-acid-isopropyl-ether-as-a-food-additive
https://www.benchchem.com/product/b15185583#citric-acid-isopropyl-ether-as-a-food-additive
https://www.benchchem.com/product/b15185583#citric-acid-isopropyl-ether-as-a-food-additive
https://www.benchchem.com/product/b15185583#citric-acid-isopropyl-ether-as-a-food-additive
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15185583?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15185583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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